molecular formula C19H24N4O B6770870 N-(oxan-3-yl)-2-(2-phenylpyrrolidin-1-yl)pyrimidin-4-amine

N-(oxan-3-yl)-2-(2-phenylpyrrolidin-1-yl)pyrimidin-4-amine

Cat. No.: B6770870
M. Wt: 324.4 g/mol
InChI Key: XIIBLPIUJLACLO-UHFFFAOYSA-N
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Description

“N-(oxan-3-yl)-2-(2-phenylpyrrolidin-1-yl)pyrimidin-4-amine” is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Properties

IUPAC Name

N-(oxan-3-yl)-2-(2-phenylpyrrolidin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-2-6-15(7-3-1)17-9-4-12-23(17)19-20-11-10-18(22-19)21-16-8-5-13-24-14-16/h1-3,6-7,10-11,16-17H,4-5,8-9,12-14H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIBLPIUJLACLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC(=N2)NC3CCCOC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(oxan-3-yl)-2-(2-phenylpyrrolidin-1-yl)pyrimidin-4-amine” typically involves multi-step organic reactions. The starting materials might include oxane derivatives, phenylpyrrolidine, and pyrimidine precursors. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the oxane and phenylpyrrolidine groups.

    Cyclization reactions: to form the pyrimidine ring.

    Amidation reactions: to attach the amine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as crystallization or chromatography.

    Scale-up processes: to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

“N-(oxan-3-yl)-2-(2-phenylpyrrolidin-1-yl)pyrimidin-4-amine” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(oxan-3-yl)-2-(2-phenylpyrrolidin-1-yl)pyrimidin-4-amine” would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:

    Binding to active sites: of enzymes, inhibiting their activity.

    Interacting with receptors: to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine derivatives: Compounds with similar pyrimidine cores.

    Phenylpyrrolidine derivatives: Compounds with similar phenylpyrrolidine structures.

Uniqueness

The uniqueness of “N-(oxan-3-yl)-2-(2-phenylpyrrolidin-1-yl)pyrimidin-4-amine” lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties compared to other similar compounds.

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